molecular formula C19H28N2O3 B12745484 Benzamide, 2,6-dimethoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)- CAS No. 177027-11-1

Benzamide, 2,6-dimethoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)-

Cat. No.: B12745484
CAS No.: 177027-11-1
M. Wt: 332.4 g/mol
InChI Key: KIVLBIDLOHPIKI-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 2,6-dimethoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzamide core substituted with two methoxy groups at the 2 and 6 positions, and an octahydro-2H-quinolizin-1-ylmethyl group attached to the nitrogen atom. The (1S-trans) configuration indicates the specific stereochemistry of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2,6-dimethoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)- typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzamide Core: This can be achieved by reacting 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with ammonia to yield the benzamide.

    Introduction of the Octahydro-2H-quinolizin-1-ylmethyl Group: This step involves the alkylation of the benzamide nitrogen with an appropriate quinolizidine derivative under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2,6-dimethoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)- can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield hydroxyl or carbonyl derivatives, while reduction of the benzamide core can yield the corresponding amine.

Scientific Research Applications

Benzamide, 2,6-dimethoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzamide, 2,6-dimethoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, 2,6-dimethoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1R-trans)-: Similar structure but different stereochemistry.

    Benzamide, 2,6-dimethoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-cis)-: Similar structure but different stereochemistry.

    Benzamide, 2,6-dimethoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1R-cis)-: Similar structure but different stereochemistry.

Uniqueness

The uniqueness of Benzamide, 2,6-dimethoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)- lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The (1S-trans) configuration may confer unique properties that are not observed in its stereoisomers.

Properties

CAS No.

177027-11-1

Molecular Formula

C19H28N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-2,6-dimethoxybenzamide

InChI

InChI=1S/C19H28N2O3/c1-23-16-9-5-10-17(24-2)18(16)19(22)20-13-14-7-6-12-21-11-4-3-8-15(14)21/h5,9-10,14-15H,3-4,6-8,11-13H2,1-2H3,(H,20,22)/t14-,15+/m0/s1

InChI Key

KIVLBIDLOHPIKI-LSDHHAIUSA-N

Isomeric SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC[C@@H]2CCCN3[C@@H]2CCCC3

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCC2CCCN3C2CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.